N-(2-BENZOYL-4-METHYLPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDE
Overview
Description
N-(2-BENZOYL-4-METHYLPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-METHYLPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoyl Group:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride.
Final Coupling: The final step involves coupling the benzoyl and sulfonamide intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2-BENZOYL-4-METHYLPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible antimicrobial or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The molecular targets could include enzymes like dihydropteroate synthase, which is commonly targeted by sulfonamide drugs.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
N-(4-Methylphenyl)-2-(4-methylbenzenesulfonamido)acetamide: A structurally similar compound with potential differences in activity and application.
Uniqueness
N-(2-BENZOYL-4-METHYLPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDE’s unique structure, with both benzoyl and sulfonamide groups, may confer distinct properties such as enhanced stability or specific biological activity compared to simpler sulfonamides.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-16-8-11-19(12-9-16)30(28,29)24-15-22(26)25-21-13-10-17(2)14-20(21)23(27)18-6-4-3-5-7-18/h3-14,24H,15H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYADFKJJYOLPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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